molecular formula C13H15NO2 B8480025 1H-Indole-2-acetic acid, 1-methyl-, ethyl ester CAS No. 57666-10-1

1H-Indole-2-acetic acid, 1-methyl-, ethyl ester

Cat. No. B8480025
Key on ui cas rn: 57666-10-1
M. Wt: 217.26 g/mol
InChI Key: BRJGIYQJMHBKBY-UHFFFAOYSA-N
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Patent
US05013733

Procedure details

A mixture of ethyl 1-methyl-1H-indole-2-acetate (5.0 g) and 2N sodium hydroxide (50 ml) was heated to reflux for 4 h. After cooling, the reaction mixture was extracted with ethyl acetate (2x50 ml) and theresulting aqueous solution was made acidic (pH 1) by addition of 2N hydrochloric acid. The resulting solid was filtered off, washed with ether (100 ml) and dried in vacuo to give the title compound (2.1 g), m.p. 146-148°.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[CH2:11][C:12]([O:14]CC)=[O:13]>[OH-].[Na+]>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[CH2:11][C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate (2x50 ml)
ADDITION
Type
ADDITION
Details
by addition of 2N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with ether (100 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC2=CC=CC=C12)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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